molecular formula C14H14F4N2 B1439408 ({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine CAS No. 1177342-17-4

({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine

Cat. No.: B1439408
CAS No.: 1177342-17-4
M. Wt: 286.27 g/mol
InChI Key: RXJCPSNETYLTGZ-UHFFFAOYSA-N
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Description

The compound ({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine is a synthetic organic molecule characterized by a complex structure that includes a pyrrole ring substituted with a fluorinated phenyl group and a dimethyl group

Biochemical Analysis

Biochemical Properties

({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine plays a significant role in biochemical reactions due to its unique chemical structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to changes in their conformation and activity. For instance, the compound can bind to nuclear receptors, such as the aryl hydrocarbon receptor (AhR), modulating its activity and influencing gene expression. Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters and can bind to plasma proteins, influencing its distribution and accumulation in different tissues. The localization of the compound within specific tissues can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Additionally, the compound can be targeted to mitochondria, affecting mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of **({1

Properties

IUPAC Name

[1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2/c1-8-5-10(7-19)9(2)20(8)11-3-4-13(15)12(6-11)14(16,17)18/h3-6H,7,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJCPSNETYLTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)F)C(F)(F)F)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine
Reactant of Route 2
({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine
Reactant of Route 3
({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine
Reactant of Route 4
({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine
Reactant of Route 5
({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine
Reactant of Route 6
({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.